FzM1

Beschreibung

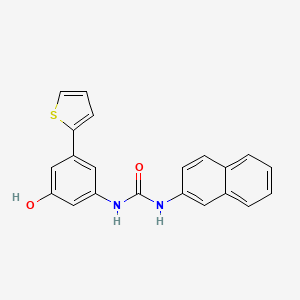

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTSACXGWYGCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FzM1 in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the reported mechanism of action of FzM1, a small molecule modulator of the Wnt signaling pathway. Initially identified as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor, this compound has been a subject of interest for its potential to inhibit the canonical Wnt/β-catenin pathway. This document details the molecular interactions, downstream signaling effects, and quantitative data associated with this compound's activity. It also includes representative experimental protocols for key assays and visualizations of the signaling pathways and experimental workflows. Importantly, this guide also addresses the conflicting evidence regarding the efficacy of this compound, providing a balanced perspective for researchers and drug development professionals.

Note on Frizzled-1 Specificity: Initial interest in this compound may have been broad; however, the available scientific literature predominantly characterizes this compound's interaction with Frizzled-4 (FZD4), not Frizzled-1 (FZD1). This guide will focus on the established FZD4-related mechanism of action.

This compound: A Negative Allosteric Modulator of FZD4

This compound is a biarylurea derivative that has been reported to act as a NAM of the FZD4 receptor.[1] Unlike orthosteric antagonists that compete with the endogenous ligand (Wnt) for binding to the extracellular cysteine-rich domain (CRD), this compound is proposed to bind to an allosteric site on the intracellular region of FZD4.[2]

Molecular Interaction with FZD4

The putative binding site of this compound is located on the third intracellular loop (ICL3) of the FZD4 receptor.[2] This interaction is thought to induce a conformational change in the receptor, which in turn inhibits its ability to transduce the Wnt signal.

Impact on Wnt/β-Catenin Signaling

The binding of this compound to FZD4 is reported to inhibit the canonical Wnt/β-catenin signaling pathway.[2] This pathway is crucial for a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer. The proposed mechanism of inhibition involves the disruption of the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on Wnt signaling have been quantified in various assays. The following tables summarize the available data.

| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |

| Wnt Responsive Element (WRE) Activity | WNT5A | HEK293 (co-transfected with FZD4) | log EC50inh | -6.2 | [2][3] |

| TCF/LEF Reporter Assay | - | - | EC50 | 5.74 µM | [1] |

| Gli Activity | - | - | log EC50 | -4.6 | [2] |

| TCF/LEF Activity | - | - | log EC50 | -5.7 | [2] |

Table 1: Inhibitory Activity of this compound

It is important to note that a recent study has challenged these findings, reporting no detectable activity of this compound against any form of Wnt signaling up to a concentration of 50 μM.[4]

Downstream Signaling Effects of this compound

The allosteric modulation of FZD4 by this compound is proposed to have several key downstream effects on the canonical Wnt signaling pathway.

-

Inhibition of β-catenin Stabilization: By altering the conformation of FZD4, this compound is thought to prevent the recruitment and activation of the Dishevelled (Dvl) protein, a crucial step in the inhibition of the β-catenin destruction complex. This leads to the continued degradation of β-catenin.

-

Reduced TCF/LEF-Mediated Transcription: With lower levels of nuclear β-catenin, the transcription of Wnt target genes, which is mediated by the TCF/LEF family of transcription factors, is suppressed.[1]

The following diagram illustrates the proposed mechanism of action of this compound in the canonical Wnt signaling pathway.

References

- 1. Inhibition of β-catenin–TCF1 interaction delays differentiation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential recruitment of Dishevelled provides signaling specificity in the planar cell polarity and Wingless signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FzM1 in FZD4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Frizzled-4 (FZD4) receptor, a member of the Frizzled family of G-protein coupled receptors, is a critical component of the Wnt signaling pathway. This pathway is fundamental to embryonic development, tissue homeostasis, and a variety of disease processes, including cancer and retinal vascular disorders. Consequently, the modulation of FZD4 activity presents a promising therapeutic avenue. FzM1 has been identified as a small molecule that interacts with FZD4, but its precise role as an inhibitor is a subject of ongoing scientific discussion. This technical guide provides an in-depth overview of the proposed mechanism of this compound-mediated FZD4 inhibition, the controversy surrounding its activity, relevant quantitative data, and detailed experimental protocols for its study.

The Controversy: A Tale of Two Findings

The functional activity of this compound as a FZD4 inhibitor is currently debated in the scientific literature, and it is crucial for researchers to consider both perspectives.

Initially, this compound was characterized as a negative allosteric modulator (NAM) of FZD4.[1] This pioneering work suggested that this compound binds to an allosteric site on the intracellular side of the receptor, leading to a conformational change that inhibits downstream signaling. Specifically, it was reported to reduce WNT5A-dependent signaling.[1]

Adding another layer of complexity, a structurally related derivative of this compound, named This compound.8 , has been shown to act as an allosteric agonist of FZD4, activating the Wnt signaling pathway.[3][4][5][6] This finding underscores the sensitivity of the FZD4 receptor to modulation by this chemical scaffold and highlights the importance of precise molecular interactions in determining functional outcomes.

Proposed Mechanism of this compound-Mediated FZD4 Inhibition

The originally proposed mechanism of this compound action centers on its role as a negative allosteric modulator.

Binding Site and Conformational Change: this compound is thought to bind to a pocket within the third intracellular loop (ICL3) of the FZD4 receptor.[1][7] This intracellular binding is distinct from the extracellular N-terminal cysteine-rich domain (CRD) where Wnt ligands and Norrin bind. By occupying this allosteric site, this compound is believed to induce a conformational change in the FZD4 receptor.

Inhibition of Downstream Signaling: This conformational change is hypothesized to impede the recruitment of the key downstream signaling protein, Dishevelled (DVL), to the intracellular domains of FZD4.[7] The interaction between FZD4 and DVL is a critical step in the activation of the canonical Wnt/β-catenin pathway. By preventing this interaction, this compound would effectively block the signal transduction cascade, leading to the degradation of β-catenin and the inactivation of Wnt target genes.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its agonist derivative, this compound.8. It is important to note the conflicting data regarding this compound's inhibitory activity.

| Compound | Target | Assay Type | Ligand | Reported Activity | Source |

| This compound | FZD4 | WNT Responsive Element (WRE) Activity | WNT5A | log EC50inh = -6.2 | [1] |

| This compound | FZD4 | Wnt/β-catenin Reporter Assay | Wnt3a | No detectable activity up to 50 μM | [2] |

| This compound.8 | FZD4 | Allosteric Agonist Activity | None | pEC50 = 6.4 | [5] |

Key Experimental Protocols

To investigate the role of this compound in FZD4 inhibition, several key experiments are typically employed. Below are detailed methodologies for two such critical assays.

Wnt Responsive Element (WRE) Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF responsive element (the WRE). When the Wnt pathway is active, β-catenin accumulates in the nucleus and complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter. The resulting luminescence is proportional to pathway activation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are commonly used. Plate cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Prepare a transfection mix containing the WRE-luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and an FZD4 expression plasmid.

-

Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Compound Treatment and Ligand Stimulation:

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate with this compound for 1-2 hours.

-

Add the Wnt ligand (e.g., Wnt3a or Wnt5a conditioned media) or Norrin to the appropriate wells.

-

Incubate for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 or EC50inh.

-

Co-Immunoprecipitation (Co-IP) of FZD4 and DVL2

This assay is used to determine if this compound disrupts the physical interaction between FZD4 and DVL2.

Principle: An antibody targeting FZD4 is used to pull down FZD4 from cell lysates. If DVL2 is bound to FZD4, it will be co-precipitated. The presence of DVL2 in the immunoprecipitated complex is then detected by Western blotting.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture HEK293T cells transiently overexpressing HA-tagged FZD4 and FLAG-tagged DVL2.

-

Treat the cells with this compound or vehicle control for a specified period.

-

Stimulate with a Wnt ligand if desired.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-HA antibody (to target FZD4-HA) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-FLAG antibody to detect co-precipitated DVL2-FLAG.

-

Re-probe the membrane with an anti-HA antibody to confirm the successful immunoprecipitation of FZD4-HA.

-

The this compound to this compound.8 Switch: An Allosteric Agonist

The discovery of this compound.8 as an allosteric agonist of FZD4 provides a fascinating example of how small structural changes can dramatically alter a compound's pharmacological activity.[3][4]

Chemical Modification: this compound.8 is derived from this compound by replacing a thiophene moiety with a carboxylic acid group.[3][4] This seemingly minor change flips the compound's activity from a purported inhibitor to a potent activator.

Agonistic Mechanism: In the absence of a Wnt ligand, this compound.8 binds to FZD4 and promotes the recruitment of heterotrimeric G proteins.[3] This biases the signaling towards a non-canonical route that involves PI3K.[3][6] This alternative signaling cascade ultimately leads to the activation of the β-catenin/TCF pathway, but through a mechanism distinct from the canonical Wnt ligand-induced pathway.

Conclusion and Future Perspectives

The role of this compound in the inhibition of FZD4 is a complex and evolving story. While initial studies presented it as a promising negative allosteric modulator, more recent evidence has cast doubt on its efficacy, at least in the context of Wnt3a-driven signaling. The discovery of the agonist this compound.8 further highlights the nuanced nature of allosteric modulation of FZD4.

To resolve the current controversy, future research should focus on:

-

Comprehensive Ligand Profiling: Testing the inhibitory activity of this compound against a broader panel of Wnt ligands and in the presence of the FZD4 co-receptor LRP5/6.

-

Structural Studies: Elucidating the crystal structure of FZD4 in complex with this compound to definitively map the binding site and understand the conformational changes it induces.

-

In Vivo Validation: Assessing the effects of this compound in animal models of diseases driven by FZD4 dysregulation.

A definitive understanding of how this compound and related compounds modulate FZD4 activity will be crucial for the development of novel therapeutics targeting the Wnt signaling pathway. The ongoing investigation into this compound serves as a valuable case study in the challenges and opportunities of allosteric drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Negative Allosteric Modulator of WNT Receptor Frizzled 4 Switches into an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Wnt Reporter Activity Assay [bio-protocol.org]

FzM1: A Negative Allosteric Modulator of Frizzled-4 for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FzM1 is a small molecule identified as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor, a key component of the Wnt signaling pathway. By binding to an allosteric site on the receptor, this compound inhibits the downstream signaling cascade, making it a valuable tool for studying Frizzled-4 function and a potential starting point for the development of novel therapeutics targeting Wnt pathway dysregulation in various diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound functions as a negative allosteric modulator of the Frizzled-4 receptor. It binds to a site distinct from the orthosteric site where the endogenous Wnt ligands bind. Specifically, this compound has been shown to bind to the third intracellular loop (ICL3) of the FZD4 receptor.[1][2] This binding event induces a conformational change in the receptor that ultimately leads to the inhibition of the canonical Wnt/β-catenin signaling pathway.[2][3]

The primary mechanism of inhibition involves the disruption of the interaction between FZD4 and the downstream signaling protein Dishevelled (Dvl). This prevents the subsequent stabilization and nuclear translocation of β-catenin, a key step in the activation of TCF/LEF-mediated gene transcription.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity on Frizzled-4 signaling pathways.

| Assay Type | Parameter | Value | Cell Line | Notes | Reference |

| WNT Responsive Element (WRE) Activity Assay | logEC50inh | -6.2 | HEK293 | WNT5A-dependent activity | [2][3] |

| TCF/LEF Reporter Assay | logEC50 | -5.7 | HEK293 | Inhibition of TCF/LEF activity | [2] |

| Gli Activity Assay | logEC50 | -4.6 | Not Specified | Less efficient inhibition compared to TCF/LEF | [2] |

| CRE Activity Assay | logEC50 | > -4.0 | Not Specified | No significant modulation, indicating no influence on G-protein coupled receptors linked to Gs | [2] |

| Cell Viability Assay | Concentration | 15 µM | Caco-2 | Decreased cell viability observed after 24h and 48h | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a negative allosteric modulator of Frizzled-4.

TCF/LEF Reporter Assay

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293 cells

-

Frizzled-4 expression vector

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

Renilla luciferase control vector (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

Wnt3a conditioned media or recombinant Wnt3a

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Frizzled-4 expression vector, TCF/LEF luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Replace the medium with fresh DMEM containing Wnt3a (to stimulate the pathway) and varying concentrations of this compound (or vehicle control).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Competitive Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity of this compound for the Frizzled-4 receptor.

Materials:

-

HEK293 cells overexpressing Frizzled-4

-

Radiolabeled Wnt ligand (e.g., [125I]-Wnt3a)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing Frizzled-4.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled Wnt ligand, and varying concentrations of this compound (or unlabeled Wnt ligand for positive control).

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability.

Materials:

-

Caco-2 cells

-

DMEM with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed Caco-2 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (or vehicle control).

-

Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the Frizzled-4 signaling pathways and a typical experimental workflow for characterizing an allosteric modulator like this compound.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Overview of Frizzled-4 mediated non-canonical Wnt signaling pathways.

References

Unraveling the Enigma of FzM1: A Technical Guide to its Contested Role in the β-Catenin Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a cornerstone of developmental biology and a critical player in tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the molecules investigated for their potential to modulate this pathway is FzM1, a compound initially identified as a negative allosteric modulator of the Frizzled-4 (FZD4) receptor. This technical guide provides an in-depth analysis of the reported biological activity of this compound on the β-catenin pathway, presenting the initial findings alongside recent contradictory evidence. We delve into the quantitative data, detailed experimental protocols, and the molecular interactions that define this complex signaling cascade.

The Canonical Wnt/β-Catenin Signaling Pathway: A Molecular Overview

The canonical Wnt/β-catenin pathway is a tightly regulated signaling cascade that controls gene expression. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] This keeps cytoplasmic β-catenin levels low, preventing its nuclear translocation and the activation of target genes.

Upon binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane.[1][6] This event, facilitated by the scaffold protein Dishevelled (Dvl), inhibits the phosphorylation of β-catenin.[7][8][9] Consequently, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation and survival.[1][2][5][10]

References

- 1. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. β-Catenin destruction complex-independent regulation of Hippo–YAP signaling by APC in intestinal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]

- 6. e-century.us [e-century.us]

- 7. Dishevelled enables casein kinase 1–mediated phosphorylation of Frizzled 6 required for cell membrane localization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Daple-CK1ε complex regulates Dvl2 phosphorylation and canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dishevelled stability is positively regulated by PKCζ-mediated phosphorylation induced by Wnt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells | eLife [elifesciences.org]

FzM1's Effect on Canonical Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, making it a significant target for therapeutic intervention. Frizzled (FZD) receptors, the primary receptors for Wnt ligands, are of particular interest. This technical guide provides an in-depth analysis of the small molecule FzM1, a compound initially identified as a negative allosteric modulator of Frizzled-4 (FZD4) and an inhibitor of the canonical Wnt/β-catenin signaling pathway.

This document summarizes the initial findings related to this compound's mechanism of action, presents the quantitative data from the primary research, and provides detailed experimental protocols. Crucially, this guide also addresses recent conflicting evidence regarding the activity of this compound, offering a comprehensive and balanced perspective for researchers in the field.

Mechanism of Action: The Initial Hypothesis

This compound was first described as a negative allosteric modulator (NAM) of the Frizzled receptor FZD4.[1][2] The proposed mechanism of action is that this compound binds to an allosteric site located in the third intracellular loop (ICL3) of the FZD4 receptor. This binding is believed to induce a conformational change in the receptor, which in turn inhibits the downstream signaling cascade of the canonical Wnt pathway. Specifically, this was reported to diminish WNT5A-dependent Wnt responsive element (WRE) activity.

Quantitative Data Summary

The following table summarizes the quantitative data reported for this compound's activity from the initial discovery and subsequent analysis. It is important to note the conflicting findings regarding its inhibitory effects.

| Assay Type | Cell Line | Reported Activity | logEC50 / pEC50 / IC50 | Original Source | Conflicting Findings | Conflicting Source |

| Wnt Responsive Element (WRE) Activity | HEK293 (co-transfected with FZD4 and Wnt reporter) | Inhibition of WNT5A-dependent activity | logEC50inh = -6.2 | [1] | No detectable activity against Wnt3a-induced signaling | [3][4] |

| TCF/LEF Reporter Assay | HEK293T (wild-type and ΔFZD1–10) | - | - | - | No statistically discernible effect on Wnt3a-induced signaling | [3][4] |

| TCF/LEF Activity | Not specified | Inhibition | logEC50 = -5.7 | Not tested | ||

| Gli Activity | Not specified | Inhibition | logEC50 = -4.6 | Not tested | ||

| CRE Activity | Not specified | No modulation | logEC50 > -4.0 | Not tested | ||

| Cell Viability | CaCo-2 | Decreased cell viability | 15 µM (24h, 48h) | Not tested |

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt signaling pathway and the initially proposed mechanism of inhibition by this compound.

Caption: Canonical Wnt signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the original characterization of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is the primary method for quantifying the activity of the canonical Wnt signaling pathway.

Objective: To measure the effect of this compound on the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway.

Materials:

-

HEK293T cells

-

Expression vectors: pCDNA3-FZD4, TOPFlash (contains TCF/LEF binding sites upstream of a luciferase reporter gene), and a control reporter plasmid (e.g., Renilla luciferase for normalization).

-

Lipofectamine 2000 or a similar transfection reagent.

-

DMEM with 10% FBS and antibiotics.

-

This compound (dissolved in DMSO).

-

Wnt3a conditioned medium or purified Wnt3a protein.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the FZD4 expression vector, the TOPFlash reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).

-

Wnt Stimulation: After a 1-hour pre-incubation with this compound, add Wnt3a conditioned medium or purified Wnt3a to the wells to stimulate the Wnt pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

CaCo-2 cells.

-

DMEM with 10% FBS and antibiotics.

-

This compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability reagent (e.g., CellTiter-Glo).

-

96-well plates.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed CaCo-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24 and 48 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and validating a compound like this compound for its effect on the Wnt signaling pathway.

Caption: A generalized workflow for the discovery and validation of Wnt pathway modulators.

Contradictory Evidence and Future Directions

A 2024 study by Jenni et al. in ACS Pharmacology & Translational Science challenged the initial findings on this compound.[3][4] Using a selective functional assay with HEK293T cells lacking endogenous FZD receptors (ΔFZD1–10) and re-expressing individual FZDs, they reported that this compound had no detectable activity against Wnt3a-induced canonical Wnt signaling, including FZD4-mediated signaling.[3][4]

This discrepancy highlights the critical importance of robust and reproducible experimental designs in drug discovery. The differences in the experimental systems used—such as the specific Wnt ligand (WNT5A vs. Wnt3a), the cell lines, and the genetic background of the cells—may contribute to the conflicting results.

For researchers and drug development professionals, this underscores the necessity of:

-

Rigorous validation: Testing compounds in multiple, well-characterized assay systems.

-

Use of selective assays: Employing cell lines with defined genetic backgrounds (e.g., receptor knockouts) to confirm on-target activity.

-

Consideration of ligand-specific effects: Evaluating the activity of modulators in the presence of different Wnt ligands.

Future research should aim to resolve this discrepancy by directly comparing the effects of this compound in the different experimental systems and by using orthogonal methods, such as direct binding assays, to confirm the interaction between this compound and FZD4.

Conclusion

This compound was initially presented as a promising small molecule inhibitor of the canonical Wnt signaling pathway, acting as a negative allosteric modulator of FZD4. However, recent studies have cast doubt on its activity, with a selective functional assay showing no inhibition of Wnt3a-induced signaling. This technical guide provides the foundational data and protocols from the original research while also presenting the critical conflicting evidence. This comprehensive view is essential for researchers to make informed decisions about the use of this compound in their studies and to guide future investigations into the modulation of the Wnt pathway. The story of this compound serves as a valuable case study in the complexities and challenges of drug discovery and the importance of independent validation in the scientific process.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological folding chaperones act as allosteric ligands of Frizzled4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

FzM1's role in cellular proliferation and differentiation

An In-depth Technical Guide on the Role of Frizzled-1 (FZD1) in Cellular Proliferation and Differentiation

Introduction

Frizzled-1 (FZD1), a member of the Frizzled family of G-protein coupled receptors, serves as a critical gatekeeper for Wnt signaling pathways.[1][2] These pathways are fundamental to a vast array of cellular processes, including embryonic development, tissue homeostasis, and stem cell regulation.[3][4][5] FZD1 functions as a receptor for Wnt proteins, transducing signals across the cell membrane to orchestrate cellular responses.[6] Dysregulation of FZD1-mediated signaling is implicated in numerous diseases, most notably cancer, where it can drive uncontrolled cell proliferation and aberrant differentiation.[1][4]

This technical guide provides a comprehensive overview of the molecular mechanisms through which FZD1 governs cellular proliferation and differentiation. We will delve into the core signaling cascades, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex interplay of molecular components. A significant focus will be placed on the canonical Wnt/β-catenin pathway and its interaction with downstream effectors, such as the transcription factor Forkhead Box M1 (FOXM1), a pivotal regulator of cell cycle progression.[7][8] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of FZD1's function and its potential as a therapeutic target.

FZD1 Signaling Pathways

FZD1 is a primary receptor for Wnt ligands and can activate several downstream signaling pathways, principally the canonical Wnt/β-catenin pathway and the non-canonical planar cell polarity (PCP) and Wnt/Ca2+ pathways.[4][9] The specific pathway activated depends on the Wnt ligand, the presence of co-receptors, and the cellular context.[3]

Canonical Wnt/β-catenin Pathway

The hallmark of the canonical pathway is the regulation of β-catenin stability.[9] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][9]

Binding of a canonical Wnt ligand (e.g., Wnt1, Wnt3a) to FZD1 and the co-receptor LRP5/6 triggers a conformational change.[1][2][6] This leads to the recruitment of the cytoplasmic protein Dishevelled (Dvl) and the destruction complex to the plasma membrane.[1][2] This event inhibits GSK-3β's kinase activity, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[9] Stabilized β-catenin then translocates to the nucleus, where it displaces Groucho co-repressors and binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][9] These target genes, including c-Myc and Cyclin D1, are critical drivers of cell proliferation.

Non-Canonical Wnt Pathways

FZD receptors, including FZD1, also mediate β-catenin-independent, non-canonical signaling.[4]

-

Planar Cell Polarity (PCP) Pathway: This pathway controls tissue polarity and cell migration. It involves the activation of small GTPases like Rho and Rac, leading to cytoskeletal rearrangements.[4][5]

-

Wnt/Ca2+ Pathway: This pathway leads to an increase in intracellular calcium levels, which in turn activates calcium-sensitive enzymes such as protein kinase C (PKC) and calmodulin-dependent kinase II (CamKII).[4][9]

Role of FZD1 in Cellular Proliferation

Aberrant activation of FZD1-mediated Wnt/β-catenin signaling is a common driver of cellular proliferation in various cancers, including acute myeloid leukemia (AML), colorectal cancer, and breast cancer.[1][10][11] Knockdown of FZD1 has been shown to hinder cell proliferation in leukemic cell lines.[10]

A crucial downstream effector in this process is the transcription factor FOXM1.[7] FOXM1 is a key regulator of genes essential for both G1/S and G2/M phase transitions of the cell cycle.[8][12] The Wnt pathway promotes the stabilization and nuclear accumulation of FOXM1.[13][14] In the nucleus, FOXM1 can directly interact with β-catenin, enhancing its ability to activate the transcription of pro-proliferative target genes.[8][14] This creates a powerful synergistic mechanism for driving cell division. Depletion of FOXM1 is sufficient to inhibit proliferation and induce senescence in normal and cancerous cells.[15]

Quantitative Data on Proliferation

| Cell Line | Experimental Condition | Effect on Proliferation | Reference |

| Multidrug-resistant leukemic cells | FZD1 knockdown (siRNA) | Hindered cell proliferation | [10] |

| MDA-MB-231 (Breast Cancer) | FOXM1 knockdown (siRNA) | Inhibited cell growth and clonogenicity | [11] |

| HCT116 (Colorectal Cancer) | Silencing FOXM1 | Obvious inhibition of tumor cell growth | [8] |

| DLD-1 (Colorectal Cancer) | Upregulation of FOXM1 | Significantly increased cell proliferation | [8] |

| Squamous Carcinoma Cells | FOXM1 depletion | Sensitized cells to apoptosis | [15] |

Role of FZD1 in Cellular Differentiation

FZD1 signaling is a key determinant of cell fate and differentiation.[2] The outcome of FZD1 activation is highly context-dependent, influencing the differentiation of various cell types, including neurons, epithelial cells, and stem cells.[9][16][17]

-

Neuronal Differentiation: The Wnt/β-catenin pathway is crucial for the generation of dopaminergic neurons in the ventral midbrain.[9] FZD1 is involved in the neuroprotective effect of Wnt3a and plays a role in determining the balance between neuronal survival and death.[9]

-

Epithelial Cell Differentiation: FZD1 is implicated in epithelial cell differentiation.[16] For example, Bone Morphogenetic Protein-2 (BMP-2) can modulate Wnt and Frizzled expression to enhance the canonical Wnt signaling pathway in normal keratinocytes.[16]

-

Stem Cell Differentiation: Wnt signaling pathways are fundamental in maintaining the pluripotency of embryonic stem cells and directing their differentiation into various lineages.[17][18] Studies have shown that the depletion of factors like FEZF1, which may be downstream or parallel to Wnt signaling, can abrogate the neural differentiation of human embryonic stem cells.[18][19]

Experimental Protocols

Investigating the role of FZD1 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Gene Knockdown using siRNA

This protocol is used to transiently reduce the expression of FZD1 or FOXM1 to assess the functional consequences.

Methodology:

-

Cell Seeding: Plate cells (e.g., HCT116, MDA-MB-231) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

siRNA Preparation: Dilute FZD1-specific siRNA or a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes drop-wise to the cells.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

-

Analysis: Harvest the cells for downstream analysis, such as Western blotting (to confirm protein knockdown) or a cell proliferation assay.

TCF/LEF Luciferase Reporter Assay

This assay measures the activity of the canonical Wnt/β-catenin signaling pathway by quantifying the transcriptional activity of the TCF/LEF family of transcription factors.

Methodology:

-

Co-transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Stimulation: After 24 hours, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media) or an antagonist to modulate pathway activity.

-

Cell Lysis: After the desired treatment period (e.g., 16-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between different treatment groups.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in vivo, for example, the interaction between FOXM1 and β-catenin.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-FOXM1) overnight at 4°C.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-β-catenin).

Conclusion

Frizzled-1 is a central player in cellular regulation, acting as a key receptor for Wnt signals that dictate cell proliferation and differentiation. Its function is intricately linked to the canonical Wnt/β-catenin pathway, which, upon activation, unleashes a transcriptional program that can drive cell cycle progression. The interplay between FZD1 signaling and the downstream transcription factor FOXM1 highlights a critical axis for promoting proliferation, particularly in the context of cancer.[8][14] Understanding the nuanced, context-dependent roles of FZD1 in directing cell fate is essential for developing novel therapeutic strategies. For drug development professionals, targeting the FZD1 receptor or its downstream effectors offers promising avenues for treating malignancies driven by aberrant Wnt signaling and for advancing regenerative medicine through the controlled differentiation of stem cells.

References

- 1. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]

- 2. Frontiers | Frizzled receptors: gatekeepers of Wnt signaling in development and disease [frontiersin.org]

- 3. Secreted frizzled-related protein 1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Frizzled receptors in melanomagenesis: From molecular interactions to target identification [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. uniprot.org [uniprot.org]

- 7. FOXM1, a typical proliferation-associated transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FOXM1 promotes the growth and metastasis of colorectal cancer via activation of β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Wnt1 regulated Frizzled-1/β-Catenin signaling pathway as a candidate regulatory circuit controlling mesencephalic dopaminergic neuron-astrocyte crosstalk: Therapeutical relevance for neuron survival and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockdown of the Wnt receptor Frizzled-1 (FZD1) reduces MDR1/P-glycoprotein expression in multidrug resistant leukemic cells and inhibits leukemic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FoxM1 down-regulation leads to inhibition of proliferation, migration and invasion of breast cancer cells through the modulation of extra-cellular matrix degrading factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FOXM1, a typical proliferation-associated transcription factor | Semantic Scholar [semanticscholar.org]

- 13. embopress.org [embopress.org]

- 14. FoxM1 promotes β-catenin nuclear localization and controls Wnt target-gene expression and glioma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FOXM1 regulates proliferation, senescence and oxidative stress in keratinocytes and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frizzled-1 - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Function of FEZF1 during early neural differentiation of human embryonic stem cells [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Preliminary Studies on FzM1 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FzM1 is a small molecule that has been identified as a negative allosterEic modulator (NAM) of the Frizzled-4 (FZD4) receptor. FZD4 is a key component of the Wnt signaling pathway, a critical cellular signaling cascade often dysregulated in various cancers. By binding to an allosteric site on the intracellular loop 3 (ICL3) of FZD4, this compound induces a conformational change in the receptor, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[1] This pathway, when aberrantly activated, leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation, survival, and differentiation. The targeted inhibition of this pathway by molecules such as this compound presents a promising therapeutic strategy for cancers dependent on Wnt signaling. This document provides a summary of the preliminary findings on the effects of this compound in cancer cell lines, including available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the currently available quantitative data on the effects of this compound in specific cancer cell lines.

| Cell Line | Assay | Metric | Value | Reference |

| HEK293 (with FZD4) | WNT Responsive Element (WRE) Activity Assay | logEC50inh | -6.2 | [1] |

| Caco-2 (colorectal adenocarcinoma) | Cell Viability | Concentration for decreased viability | 15 µM (at 24h and 48h) | [1] |

| U87MG (glioblastoma) | Neurosphere Formation Assay | Effect | Impaired neurosphere formation |

Note: Comprehensive IC50 values for cell viability across a broader range of cancer cell lines are not yet publicly available.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines, such as Caco-2.

Materials:

-

This compound

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

-

MTT Incubation:

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Neurosphere Formation Assay

This protocol provides a general method for assessing the impact of this compound on the self-renewal capacity of glioblastoma stem-like cells, such as those derived from the U87MG cell line.

Materials:

-

This compound

-

U87MG cells

-

DMEM/F12 medium

-

B27 supplement

-

EGF (20 ng/mL)

-

bFGF (20 ng/mL)

-

Penicillin-Streptomycin

-

Non-adherent culture plates

-

Accutase

Procedure:

-

Cell Culture:

-

Culture U87MG cells in standard adherent conditions.

-

-

Neurosphere Initiation:

-

Dissociate adherent U87MG cells into a single-cell suspension using Accutase.

-

Resuspend the cells in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

-

Plate the cells at a low density (e.g., 1,000 cells/mL) in non-adherent culture plates.

-

-

Compound Treatment:

-

Add this compound at the desired concentrations to the culture medium at the time of plating. Include a vehicle control.

-

-

Neurosphere Formation and Analysis:

-

Incubate the plates for 7-10 days to allow for neurosphere formation.

-

Count the number of neurospheres formed in each well under a microscope.

-

The size of the neurospheres can also be measured as an additional parameter.

-

A decrease in the number or size of neurospheres in the this compound-treated wells compared to the control indicates an impairment of self-renewal.

-

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

This compound

-

HEK293T cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect HEK293T cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Pathway Activation:

-

After 24 hours, treat the cells with different concentrations of this compound.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

A decrease in the normalized luciferase activity in this compound-treated cells compared to the Wnt3a-stimulated control indicates inhibition of the Wnt/β-catenin pathway.

-

Mandatory Visualization

Wnt/β-catenin Signaling Pathway Inhibition by this compound

Caption: this compound allosterically inhibits the FZD4 receptor, preventing Wnt-mediated signaling.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's inhibitory action on the Wnt signaling pathway.

References

Delving into FzM1: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FzM1 has emerged as a significant chemical tool for probing the intricate Wnt signaling pathway, acting as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing its mechanism of action and the experimental protocols utilized for its characterization. A key focus is the remarkable functional switch observed upon minor structural modification, transforming this compound from a NAM into an allosteric agonist, this compound.8. This guide is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug discovery focused on targeting the Wnt pathway.

Introduction

The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, making its modulation a key therapeutic strategy. The Frizzled (FZD) family of G protein-coupled receptors are the primary receptors for Wnt ligands. This compound is a synthetic small molecule that has been identified as a negative allosteric modulator of FZD4.[1][2] It binds to a site distinct from the orthosteric Wnt binding pocket, specifically on the intracellular loop 3 (ICL3) of FZD4, inducing a conformational change that inhibits the canonical Wnt/β-catenin signaling cascade.[1][3] This guide will explore the SAR of this compound, present quantitative data on its activity, and provide detailed experimental methodologies for its study.

Structure-Activity Relationship (SAR) of this compound and Analogs

The SAR of this compound centers on a biarylurea scaffold. A pivotal discovery in the exploration of this compound's SAR was the conversion of its inhibitory activity into agonism through a single chemical modification.[2] This highlights the sensitivity of the allosteric binding site on FZD4 to the chemical features of the modulator.

The Molecular Switch: From Negative Allosteric Modulator to Allosteric Agonist

The most profound insight into the SAR of this compound comes from the comparison with its carboxylic acid analog, this compound.8.[2]

-

This compound : The presence of a thiophene moiety is critical for its negative allosteric modulation of FZD4.

-

This compound.8 : Replacement of the thiophene group in this compound with a carboxylic acid moiety results in a complete reversal of function, turning the molecule into an allosteric agonist of FZD4.[2] This "molecular switch" is a testament to the fine-tuning possible at the allosteric site.

Quantitative SAR Data

The following table summarizes the known quantitative data for this compound and its key analog, this compound.8, in modulating Wnt/β-catenin signaling, typically measured via a Wnt Responsive Element (WRE) reporter assay.

| Compound | Structure | Modification from this compound | Target | Assay | Activity | pEC50 / pIC50 | Reference |

| This compound | N-(3-hydroxy-5-(thiophen-2-yl)phenyl)-N'-(naphthalen-2-yl)urea | - | FZD4 | WRE Reporter Assay | Negative Allosteric Modulator | pIC50 = 6.2 | [1][4] |

| This compound.8 | 3-((((naphthalen-2-yl)carbamoyl)amino)carbonyl)benzoic acid | Thiophene replaced with carboxylic acid | FZD4 | WRE Reporter Assay | Allosteric Agonist | pEC50 = 6.4 | [2][4] |

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through allosteric modulation of the FZD4 receptor.

Binding Site

This compound binds to a pocket on the intracellular loop 3 (ICL3) of the FZD4 receptor.[1] This allosteric binding event induces a conformational change in the receptor that is distinct from the conformational state induced by Wnt ligand binding.

Signaling Pathway Inhibition

The conformational change induced by this compound binding to FZD4 prevents the downstream signaling events of the canonical Wnt pathway. This includes the inhibition of the phosphorylation and subsequent nuclear translocation of β-catenin, which in turn reduces the transcription of TCF/LEF-regulated genes.[5]

Agonistic Mechanism of this compound.8

In contrast to this compound, the allosteric agonist this compound.8, upon binding to FZD4, promotes the recruitment of heterotrimeric G proteins. This engagement biases the Wnt signaling towards a non-canonical route involving PI3K, even in the absence of a Wnt ligand.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogs.

Wnt/β-Catenin Reporter Assay (Luciferase-Based)

This assay is fundamental for quantifying the activity of this compound and its analogs on the canonical Wnt signaling pathway.

Objective: To measure the inhibition or activation of TCF/LEF-mediated transcription in response to FZD4 modulation.

Cell Line: HEK293 cells stably or transiently co-transfected with a FZD4 expression vector and a Wnt-responsive reporter construct (e.g., TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase gene) are commonly used.[5]

Materials:

-

HEK293 cells

-

FZD4 expression plasmid

-

TOPFlash (or similar WRE-luciferase) reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS

-

Wnt3a conditioned media or purified Wnt3a protein

-

This compound, this compound.8, or other test compounds

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FZD4 expression plasmid, TOPFlash reporter plasmid, and Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing the test compounds (this compound, this compound.8, etc.) at various concentrations.

-

Wnt Stimulation: For assessing inhibitory activity (in the case of this compound), stimulate the cells with a sub-maximal concentration of Wnt3a. For assessing agonistic activity (in the case of this compound.8), no Wnt stimulation is needed.

-

Incubation: Incubate the cells for 16-24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine pIC50 or pEC50 values.

FZD4 Binding Assay (Bioluminescence Resonance Energy Transfer - BRET)

Direct binding assays for FZD4 are challenging. BRET-based assays can be employed to study ligand-induced conformational changes or protein-protein interactions as a proxy for binding.

Objective: To assess the interaction of this compound or its analogs with FZD4 by measuring changes in BRET signal.

Principle: A NanoLuc (Nluc) luciferase is fused to FZD4 (FZD4-Nluc) and a fluorescent acceptor (e.g., a fluorescently labeled ligand or an interacting protein tagged with a fluorescent protein) is used. Binding of the ligand or interaction with the partner protein brings the donor and acceptor into close proximity, resulting in an increase in BRET signal.

Materials:

-

HEK293 cells

-

FZD4-Nluc expression plasmid

-

Plasmid for fluorescently tagged interacting protein (e.g., DVL2-Venus) or a fluorescently labeled this compound analog

-

Transfection reagent

-

Opti-MEM or other serum-free medium

-

Nluc substrate (e.g., furimazine)

-

BRET-compatible plate reader

Procedure:

-

Transfection: Co-transfect HEK293 cells with the FZD4-Nluc plasmid and the plasmid for the fluorescently tagged interacting protein.

-

Cell Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period.

-

BRET Measurement: Add the Nluc substrate to the wells and immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound inhibition of the canonical Wnt pathway.

Caption: Agonistic mechanism of this compound.8 via a non-canonical pathway.

Caption: Workflow for Wnt/β-catenin reporter assay.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the complexities of Wnt signaling. Its characterization as a negative allosteric modulator of FZD4, and the remarkable transformation into an allosteric agonist, this compound.8, with a minor structural alteration, provides a compelling case study in allosteric drug design. The detailed structure-activity relationship and mechanistic understanding outlined in this guide, coupled with the provided experimental protocols, offer a solid foundation for researchers aiming to further explore the therapeutic potential of targeting the Frizzled family of receptors. Future work in this area will likely focus on expanding the library of this compound analogs to refine the SAR and develop more potent and selective modulators of FZD4 and other Frizzled receptors.

References

- 1. SAG1.3-derived Frizzled-targeting small-molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simulated Microgravity Alters P-Glycoprotein Efflux Function and Expression via the Wnt/β-Catenin Signaling Pathway in Rat Intestine and Brain [mdpi.com]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

FzM1: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FzM1 is a cell-permeable, biarylurea derivative that functions as a negative allosteric modulator (NAM) of the Frizzled receptor 4 (FZD4).[1][2] By binding to an allosteric site located in the intracellular loop 3 (ICL3) of FZD4, this compound induces a conformational change in the receptor.[1][2] This alteration ultimately inhibits the canonical Wnt/β-catenin signaling pathway.[1][2] These characteristics make this compound a valuable tool for investigating the role of FZD4-mediated Wnt signaling in various biological processes and a potential starting point for the development of therapeutics targeting Wnt pathway dysregulation.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway not by competing with Wnt ligands for the orthosteric binding site, but by modulating the receptor's ability to transduce the signal downstream. Upon binding to ICL3 of FZD4, this compound disrupts the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. Consequently, the transcription of TCF/LEF (T-cell factor/lymphoid enhancer factor) regulated genes is suppressed.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in various in vitro assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| logEC50inh | -6.2 | HEK293 | WNT5A-dependent WNT responsive element (WRE) activity | [1][2] |

| EC50 | 5.74 µM | - | Wnt/β-catenin signaling inhibition | |

| Concentration for Cell Viability Decrease | 15 µM | CaCo-2 | Cell Viability Assay | [1] |

| Incubation Time for Viability Decrease | 24 h, 48 h | CaCo-2 | Cell Viability Assay | [1] |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of the Wnt/β-catenin signaling pathway.

Caption: this compound inhibits the Wnt/β-catenin pathway via allosteric modulation of FZD4.

Experimental Workflow Diagram

The following diagram outlines a general workflow for in vitro studies using this compound.

Caption: General workflow for in vitro experiments involving this compound.

Detailed Experimental Protocols

Wnt/β-catenin Reporter Assay in HEK293T Cells

This protocol is designed to quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.

Materials:

-

HEK293T cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

FZD4 expression vector

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)

-

Renilla luciferase control vector (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

Prepare a DNA mixture containing the FZD4 expression vector, TCF/LEF luciferase reporter vector, and Renilla luciferase control vector.

-

Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate for 24 hours.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should typically range from 1 nM to 100 µM. Include a DMSO vehicle control.

-

Remove the transfection medium and add 50 µL of the this compound dilutions to the respective wells.

-

Pre-incubate for 1 hour at 37°C.

-

-

Wnt Stimulation:

-

Add 50 µL of Wnt3a conditioned medium or recombinant Wnt3a (e.g., 100 ng/mL final concentration) to each well, except for the unstimulated control wells.

-

Incubate for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of Wnt signaling for each this compound concentration relative to the Wnt3a-stimulated control.

-

Plot the data and determine the IC50 value.

-

Cell Viability (MTT) Assay in CaCo-2 Cells

This protocol assesses the effect of this compound on the viability of CaCo-2 cells.

Materials:

-

CaCo-2 cells

-

EMEM (Eagle's Minimum Essential Medium) supplemented with 20% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed CaCo-2 cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of complete EMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

This compound Treatment:

-

Prepare dilutions of this compound in complete EMEM. A concentration of 15 µM has been reported to decrease cell viability.[1] It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM). Include a DMSO vehicle control.

-

Replace the medium with 100 µL of the this compound dilutions.

-

Incubate for 24 and 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the cell viability against the this compound concentration.

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow good laboratory practices and adhere to all safety guidelines.

References

Application Notes and Protocols for FzM1 in HEK293T Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FzM1 is a cell-permeable, small molecule that functions as a negative allosteric modulator (NAM) of the Frizzled-4 (FZD4) receptor.[1][2] As a component of the Wnt signaling pathway, FZD4 is involved in a multitude of cellular processes, including development and disease. This compound offers a valuable tool for investigating the intricacies of Wnt/β-catenin signaling by specifically targeting FZD4. It binds to an allosteric site within the third intracellular loop of FZD4, inducing a conformational change that inhibits the downstream signaling cascade.[1][2] This inhibition prevents the nuclear translocation of β-catenin and subsequently reduces the transcription of TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) regulated genes.

These application notes provide detailed protocols for utilizing this compound in HEK293T cell culture, a common and robust cell line for studying signal transduction pathways. The following sections will cover cell culture and transfection, as well as specific assays to quantify the inhibitory effects of this compound on the Wnt/β-catenin pathway.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line | Notes |

| EC50 | 5.74 µM | HEK293 | Half-maximal effective concentration for inhibition of Wnt/β-catenin signaling. |

| logEC50inh | -6.2 | HEK293 | Logarithmic representation of the half-maximal inhibitory concentration for WNT5A-dependent Wnt responsive element (WRE) activity.[1][2] |

| Target | Frizzled-4 (FZD4) Receptor | - | Acts as a negative allosteric modulator.[1][2] |

| Binding Site | Intracellular Loop 3 (ICL3) | - | Allosteric binding site on FZD4.[1][2] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in the Wnt/β-catenin Pathway

Caption: this compound allosterically inhibits FZD4, blocking Wnt/β-catenin signaling.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for measuring this compound's effect on Wnt signaling in HEK293T cells.

Experimental Protocols

HEK293T Cell Culture

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-